4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the condensation reaction of N-(acetimidoyl)-trichloroacetamidine with acetic-formic anhydride . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: For industrial-scale production, the two-step synthesis method is often employed. This involves the initial formation of intermediate compounds, followed by cyclization reactions under controlled conditions. The use of catalysts such as aluminum trichloride and concentrated sulfuric acid can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trichloromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups replacing the trichloromethyl group .
Scientific Research Applications
4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a nitrification inhibitor, affecting the nitrogen cycle in soil.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nitrification processes. It blocks the conversion of ammonium to nitrate by inhibiting the activity of ammonia-oxidizing bacteria. This is achieved by interfering with the ammonia monooxygenase enzyme, which is crucial for the oxidation of ammonia to hydroxylamine .
Comparison with Similar Compounds
- 2-Amino-4-methyl-6-trichloromethyl-1,3,5-triazine
- 2-Chloro-6-trichloromethyl-pyridine (Nitrapyrin)
Comparison: 4-Methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a nitrification inhibitor and exhibits different reactivity patterns in chemical reactions .
Properties
CAS No. |
21227-47-4 |
---|---|
Molecular Formula |
C5H5Cl3N4 |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5Cl3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
InChI Key |
DTEHQKITILJADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.